N'-(2-chlorobenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide N'-(2-chlorobenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8988360
InChI: InChI=1S/C13H13ClN4O2/c1-8-10(13(20)18-16-8)6-12(19)17-15-7-9-4-2-3-5-11(9)14/h2-5,7,10H,6H2,1H3,(H,17,19)(H,18,20)/b15-7+
SMILES: CC1=NNC(=O)C1CC(=O)NN=CC2=CC=CC=C2Cl
Molecular Formula: C13H13ClN4O2
Molecular Weight: 292.72 g/mol

N'-(2-chlorobenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

CAS No.:

Cat. No.: VC8988360

Molecular Formula: C13H13ClN4O2

Molecular Weight: 292.72 g/mol

* For research use only. Not for human or veterinary use.

N'-(2-chlorobenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide -

Specification

Molecular Formula C13H13ClN4O2
Molecular Weight 292.72 g/mol
IUPAC Name N-[(E)-(2-chlorophenyl)methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide
Standard InChI InChI=1S/C13H13ClN4O2/c1-8-10(13(20)18-16-8)6-12(19)17-15-7-9-4-2-3-5-11(9)14/h2-5,7,10H,6H2,1H3,(H,17,19)(H,18,20)/b15-7+
Standard InChI Key IUBIVBDRXJKMGM-VIZOYTHASA-N
Isomeric SMILES CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=CC=C2Cl
SMILES CC1=NNC(=O)C1CC(=O)NN=CC2=CC=CC=C2Cl
Canonical SMILES CC1=NNC(=O)C1CC(=O)NN=CC2=CC=CC=C2Cl

Introduction

N'-(2-chlorobenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is a compound that belongs to the class of hydrazides, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound combines a pyrazole ring with a hydrazide moiety, which is linked to a chlorobenzylidene group. The presence of these functional groups suggests potential applications in medicinal chemistry.

Biological Activities

While specific data on N'-(2-chlorobenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is limited, compounds with similar structures have shown promising biological activities:

  • Antimicrobial Activity: Hydrazide derivatives have been reported to exhibit antimicrobial properties against various bacterial and fungal strains .

  • Anticancer Activity: Some hydrazides have demonstrated anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

  • Anti-inflammatory Activity: The presence of a pyrazole ring, known for its anti-inflammatory properties, suggests potential activity in this area .

Spectroscopic Characterization

The structure of N'-(2-chlorobenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide can be confirmed using spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR): 1{}^{1}H and 13{}^{13}C NMR spectra can provide detailed information about the compound's molecular structure.

  • Infrared Spectroscopy (IR): IR spectroscopy can help identify functional groups present in the compound.

  • Mass Spectrometry (MS): MS can confirm the molecular weight and fragmentation pattern of the compound.

Molecular Modeling and Docking Studies

Molecular docking studies can be employed to predict the binding affinity of N'-(2-chlorobenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide to specific biological targets. These studies can provide insights into its potential biological activities and guide further structural optimization.

Data Table: Potential Biological Activities of Hydrazide Derivatives

Biological ActivityCompound TypeTarget/Action
AntimicrobialHydrazide derivativesInhibition of bacterial and fungal growth
AnticancerHydrazide derivativesInhibition of cell proliferation, induction of apoptosis
Anti-inflammatoryPyrazole-based compoundsInhibition of inflammatory pathways

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